

# Assessing the relative contribution of pinonic acid to total organic aerosol mass

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# Assessing Pinonic Acid's Role in Atmospheric Organic Aerosol

A Comparative Guide for Researchers

**Pinonic acid**, a key oxidation product of α-pinene, the most abundant monoterpene in the Earth's atmosphere, is a significant contributor to the formation and mass of secondary organic aerosol (SOA). Understanding its relative contribution is crucial for accurately modeling air quality and climate. This guide provides a comparative assessment of **pinonic acid**'s contribution to total organic aerosol (OA) mass, supported by experimental data and detailed methodologies for its quantification.

## Quantitative Contribution of Pinonic Acid to Organic Aerosol

The concentration of **pinonic acid** and its contribution to organic aerosol mass vary significantly depending on the environment, with forested areas generally exhibiting higher concentrations due to the abundance of its precursor,  $\alpha$ -pinene.



Location/Study Type	Pinonic Acid Concentration (ng m <sup>-3</sup> )	Contribution to Organic Matter (OM) / Secondary Organic Aerosol (SOA)	Key Findings & Other Major Components
Subtropical Forest (Xitou, Taiwan)	Average: 65 ± 36 (Max: 170)	0.88% of OM	Pinonic acid was the most dominant biogenic tracer identified. High concentrations were attributed to high daytime ozone levels and relative humidity. Other significant oxidation products included pinonaldehyde (40 ng m <sup>-3</sup> ) and pinic acid (50 ng m <sup>-3</sup> ).[1]
Boreal Forest (Hyytiälä, Finland)	0.5 - 3.7	Not specified	Concentrations of pinic acid ranged from 0.2 to 1.5 ng m <sup>-3</sup> .[2] A separate study in the same location reported cis-pinonic acid concentrations as high as ~80 ng m <sup>-3</sup> .[1]
Urban and Rural Sites	Generally < 50	Not specified	Concentrations in urban and other forest sites are typically lower than in the subtropical forest study.[1]
Greater Vancouver Area, Canada (Forest	1.6 - 44.2	Not specified	Comparison with a traffic tunnel site



Site)			(below detection to 6.5 ng m <sup>-3</sup> ) highlights the biogenic origin of pinonic acid.[3]
Chamber Study (α- pinene ozonolysis)	Not applicable	1-4% of SOA	Pinonic acid was the most significant particle-phase constituent under both day and nighttime simulated conditions. Other detected compounds included norpinonic acid (0.05–1.1%), terpenylic acid (0.1–1.1%), and pinic acid (0.1–1.8%).[4]
Ambient PM2.5 (Summertime Beijing)	Average: 8.76 (from 146 ng m <sup>-3</sup> total markers)	~6% of quantified biogenic SOA markers	This study highlighted the importance of using appropriate response factors for accurate quantification, as using a cis-pinonic acid calibration for all markers overestimated the total BSOA concentration.[5][6][7]

# **Experimental Protocols**

Accurate quantification of **pinonic acid** in atmospheric aerosols is essential for assessing its contribution to OA. The following are detailed methodologies for common analytical techniques.



# Gas Chromatography-Mass Spectrometry (GC-MS) for Pinonic Acid Quantification

This method is widely used for the analysis of semi-volatile organic compounds in aerosol samples.

- a. Sample Preparation and Extraction:
- Aerosol Sample Collection: Collect PM2.5 samples on quartz fiber filters.
- Extraction: Extract the filter samples with a mixture of dichloromethane and methanol (e.g., 3:1 v/v) using sonication.[3]
- Derivatization: For improved volatility and chromatographic separation, derivatize the acidic functional groups. A common method is methylation using diazomethane or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
- b. GC-MS Analysis:
- Gas Chromatograph (GC):
  - o Column: Use a non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS).
  - Injector: Operate in splitless mode to maximize the transfer of analytes to the column.
  - Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C),
     ramps up to a high temperature (e.g., 300°C) to elute the compounds of interest.
- Mass Spectrometer (MS):
  - Ionization: Use Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Operate in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification of target analytes using characteristic ions.



## High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Pinonic Acid Quantification

HPLC-MS is particularly useful for the analysis of polar and thermally labile compounds that are not easily analyzed by GC-MS.

- a. Sample Preparation and Extraction:
- Aerosol Sample Collection: Collect PM2.5 samples on appropriate filter media (e.g., quartz or Teflon).
- Extraction: Extract the filter samples with a solvent mixture compatible with HPLC analysis, such as methanol/water.[9]
- b. HPLC-MS Analysis:
- High-Performance Liquid Chromatograph (HPLC):
  - Column: Use a reverse-phase column (e.g., C18).[8][10]
  - Mobile Phase: Employ a gradient elution with two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[8] A representative gradient could be: start with a low percentage of B, increase the percentage of B to elute more hydrophobic compounds, and then return to the initial conditions for column re-equilibration.[8][10]
- Mass Spectrometer (MS):
  - Ionization: Use Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like pinonic acid.[10]
  - Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is often used for accurate mass measurements and formula determination.

# Chamber Experiments for Studying Pinonic Acid Formation

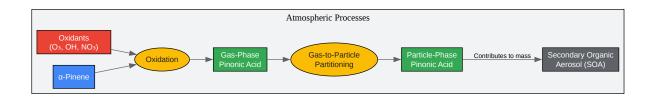


Atmospheric simulation chambers are used to study the formation of SOA from the oxidation of volatile organic compounds like  $\alpha$ -pinene under controlled conditions.

- a. Experimental Setup:
- Chamber: Utilize a large, inert Teflon bag or a glass reactor.[11]
- Reactant Introduction: Introduce a known concentration of α-pinene and an oxidant (e.g., ozone for ozonolysis or a precursor for OH radicals like H<sub>2</sub>O<sub>2</sub> for photooxidation).[4]
- Environmental Control: Maintain controlled temperature, relative humidity, and irradiation (for photooxidation studies) to simulate atmospheric conditions.[11]
- b. Monitoring and Analysis:
- Gas-Phase Analysis: Monitor the concentrations of α-pinene and its gas-phase oxidation products in real-time using instruments like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
- Particle-Phase Analysis: Measure the size distribution and concentration of the formed SOA
  particles using a Scanning Mobility Particle Sizer (SMPS). Collect filter samples of the SOA
  for subsequent chemical analysis by GC-MS or HPLC-MS as described above to determine
  the concentration of pinonic acid and other products.

### **Visualizing Key Processes**

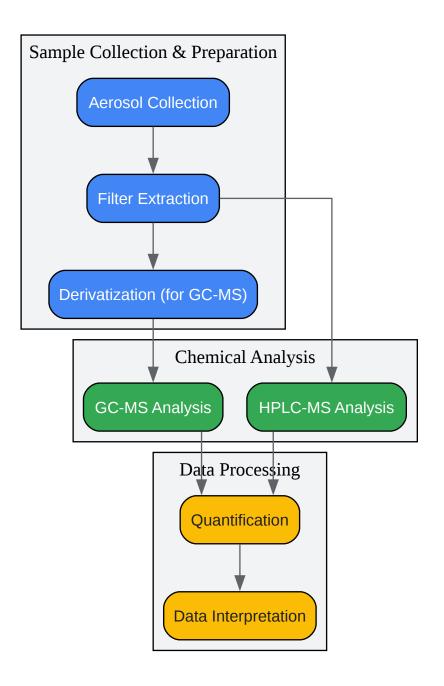
The following diagrams illustrate the formation of **pinonic acid** and a typical workflow for its analysis.





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Caption: Formation pathway of pinonic acid and its contribution to SOA.



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Caption: General workflow for the analysis of **pinonic acid** in aerosol samples.



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